4,6-Dichloro-2-(propylthio)pyrimidin-5-amine is a key intermediate in the synthesis of Ticagrelor [, , , , ], an antiplatelet drug used in the treatment of acute coronary syndromes. This compound belongs to the class of pyrimidines, which are heterocyclic aromatic compounds widely studied for their diverse biological activities. In scientific research, 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine serves as a valuable building block for the development of novel pharmaceutical agents and for exploring the chemical reactivity of pyrimidine derivatives.
4,6-Dichloro-2-(propylthio)pyrimidin-5-amine is a chemical compound belonging to the pyrimidine family, characterized by the presence of two chlorine atoms and a propylthio group. It is primarily recognized for its applications in pharmaceuticals, particularly as an intermediate in the synthesis of various bioactive compounds. This compound has garnered attention due to its potential therapeutic uses and its role in the development of new drugs.
This compound can be synthesized through various methods, with patents detailing specific synthetic routes and processes that enhance yield and reduce costs. The synthesis typically involves starting materials such as diethyl malonate and thiocarbamide, which undergo multiple chemical transformations to yield the desired product .
4,6-Dichloro-2-(propylthio)pyrimidin-5-amine is classified as an organic compound, specifically a halogenated pyrimidine derivative. Its classification is significant in medicinal chemistry, where halogenated compounds often exhibit enhanced biological activity compared to their non-halogenated counterparts.
The synthesis of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine generally follows a multi-step process involving several key reactions:
This structure indicates the presence of two chlorine atoms at positions 4 and 6 on the pyrimidine ring and a propylthio group at position 2.
4,6-Dichloro-2-(propylthio)pyrimidin-5-amine can participate in various chemical reactions typical for amines and halogenated compounds:
These reactions are crucial for developing derivatives with enhanced pharmacological properties or different biological activities.
The mechanism of action for compounds like 4,6-dichloro-2-(propylthio)pyrimidin-5-amine often involves interaction with biological targets such as enzymes or receptors. The presence of chlorine and sulfur enhances lipophilicity and reactivity, allowing these compounds to modulate biological pathways effectively.
Physical properties can vary based on purity and synthesis methods used; therefore, analytical techniques such as HPLC (High Performance Liquid Chromatography) are employed for characterization .
4,6-Dichloro-2-(propylthio)pyrimidin-5-amine serves as an important intermediate in pharmaceutical chemistry. It is utilized in the synthesis of various biologically active compounds, including:
The compound systematically named 4,6-dichloro-2-(propylthio)pyrimidin-5-amine possesses the SMILES notation CCCSC1=NC(=C(C(=N1)Cl)N)Cl
, accurately reflecting its connectivity [5] [10]. Key identifiers include:
Table 1: Fundamental Physicochemical Properties
Property | Value | Measurement Conditions | |
---|---|---|---|
Molecular Weight | 238.14 g/mol | - | |
Density | 1.44 g/cm³ | At 20°C | |
Boiling Point | 334.0±37.0°C | At 760 mmHg | |
Melting Point | 29-33°C | - | |
LogP (Partition Coefficient) | 3.45-4.22 | Predicted/Experimental | |
Water Solubility | 100 mg/L | At 22°C | |
Refractive Index | 1.615 | - | [2] [6] |
The molecular architecture features a pyrimidine ring bearing chlorine atoms at C4 and C6, creating electron-deficient sites susceptible to nucleophilic displacement. The C5 amino group contributes to hydrogen-bonding capacity and electron donation, while the propylthioether moiety (-S-CH₂CH₂CH₃) enhances lipophilicity crucial for membrane permeability in drug candidates [5] [8]. Computational analyses reveal a topological polar surface area (TPSA) of 77.1 Ų and moderate lipophilicity (consensus Log Po/w = 2.5), indicating balanced solubility-permeability characteristics favorable for pharmacokinetic optimization in resultant pharmaceuticals [5] [10]. The presence of multiple electrophilic centers (C4, C6) alongside the nucleophilic amino group enables diverse derivatization pathways, establishing this scaffold as a versatile synthon.
Pyrimidine chemistry emerged prominently in the early 20th century with the elucidation of nucleic acid structures, but synthetic methodologies remained limited until mid-century advances in heterocyclic substitution mechanisms. The targeted synthesis of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine reflects evolutionary progress in regioselective functionalization techniques developed since the 1980s [9]. Early routes suffered from poor selectivity due to similar reactivity of C2, C4, and C6 positions in pyrimidines. The strategic incorporation of the propylthio group represented a breakthrough for directing subsequent substitutions—this bulky substituent sterically hinders C2 while electronically activating C4/C6 toward nucleophilic aromatic substitution (SNAr) [7] [9].
Table 2: Evolution of Synthetic Methods for 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine
Synthetic Route | Key Conditions | Yield | Advantages/Limitations | |
---|---|---|---|---|
Catalytic Hydrogenation | H₂ (10 bar), Pt/C, 65°C, tert-butyl methyl ether | 100% | High purity; requires specialized equipment | |
Sodium Dithionite Reduction | Na₂S₂O₄, H₂O/organic solvent mix, 20-30°C | 90% | Mild conditions; cost-effective reagents | |
Iron/Acetic Acid Reduction | Fe powder, CH₃COOH, methanol, reflux | 73-95% | Scalable; generates metal waste streams | |
Zinc/Ammonium Formate Reduction | Zn, HCOONH₄, methanol/isopropanol | 78% | Chemoselective; moderate yields | [7] [9] |
Industrial production predominantly employs catalytic hydrogenation of the precursor 4,6-dichloro-5-nitro-2-(propylsulfanyl)pyrimidine (CAS: 145783-14-8). Optimized at 65°C under 10 bar H₂ pressure with platinum catalysts, this method achieves quantitative conversion without generating stoichiometric reductant waste [9]. Alternative large-scale approaches utilize sodium dithionite-mediated reductions in water/organic solvent mixtures, balancing cost and environmental impact [9]. These synthetic advances illustrate how methodological innovations transformed this compound from a laboratory curiosity to a commercially viable intermediate available at scale (e.g., >500g batches at $235/500g) [10].
The paramount application of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine resides in synthesizing ticagrelor (Brilinta®), a P2Y₁₂ receptor antagonist prescribed for acute coronary syndrome. The compound serves as the pivotal scaffold for constructing ticagrelor’s core structure through sequential nucleophilic displacements:
Table 3: Pharmaceutical Intermediates Derived from 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine
Intermediate CAS | Structure | Role in Synthesis | |
---|---|---|---|
145783-14-8 | 4,6-Dichloro-5-nitro-2-propylsulfanylpyrimidine | Precursor for nitro reduction | |
1549834-66-3 | Dihydroxy analog hydrochloride | Substrate for chlorination steps | |
376608-73-0 | Azo-coupled pyrimidine derivative | Intermediate in alternative routes | [7] [9] |
Beyond ticagrelor, this intermediate shows expanding utility in developing:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: